molecular formula C11H13NO5S B14679292 N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine CAS No. 39484-09-8

N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine

Cat. No.: B14679292
CAS No.: 39484-09-8
M. Wt: 271.29 g/mol
InChI Key: MGRMXYTUNZXUAF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine is a metabolite derived from the conjugation of benzoquinone, an oxidation product of hydroquinone. It is identified as a urinary metabolite of benzene, phenol, and hydroquinone . This compound plays a significant role in the detoxification processes in the body, particularly in the metabolism of toxic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine can be synthesized through the conjugation of benzoquinone with glutathione, followed by acetylation. The process involves the formation of 2-(S-glutathionyl)hydroquinone, which is then converted to this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, depending on the specific reaction conditions .

Mechanism of Action

N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine exerts its effects through its role in the detoxification of harmful substances. It acts by conjugating with toxic metabolites, facilitating their excretion from the body. The compound targets molecular pathways involved in oxidative stress and detoxification, including the glutathione pathway .

Comparison with Similar Compounds

Properties

CAS No.

39484-09-8

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H13NO5S/c1-6(13)12-8(11(16)17)5-18-10-4-7(14)2-3-9(10)15/h2-4,8,14-15H,5H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1

InChI Key

MGRMXYTUNZXUAF-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=C(C=CC(=C1)O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=C(C=CC(=C1)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.